N-(1,3-benzothiazol-2-yl)-1-phenylcyclopentane-1-carboxamide
Description
N-(1,3-Benzothiazol-2-yl)-1-phenylcyclopentane-1-carboxamide is a synthetic organic compound featuring a benzothiazole scaffold linked via an amide bond to a phenyl-substituted cyclopentane moiety. The benzothiazole group is a heterocyclic aromatic system known for its role in medicinal chemistry, particularly in enzyme inhibition and metal coordination. This compound’s structural complexity suggests applications in drug discovery, particularly in targeting enzymes like low-molecular-weight protein tyrosine phosphatases (LMWPTPs) or kinases, as inferred from analogs in .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-1-phenylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS/c22-17(21-18-20-15-10-4-5-11-16(15)23-18)19(12-6-7-13-19)14-8-2-1-3-9-14/h1-5,8-11H,6-7,12-13H2,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGXTVIOATRVAOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101227418 | |
| Record name | N-2-Benzothiazolyl-1-phenylcyclopentanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101227418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1024278-14-5 | |
| Record name | N-2-Benzothiazolyl-1-phenylcyclopentanecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1024278-14-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-2-Benzothiazolyl-1-phenylcyclopentanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101227418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-1-phenylcyclopentane-1-carboxamide typically involves the reaction of 2-aminobenzothiazole with a suitable cyclopentanone derivative. One common method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as coupling agents in dimethyl formamide (DMF) as the solvent . The reaction is carried out under mild conditions to achieve high yields.
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve large-scale synthesis using similar coupling reactions. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-1-phenylcyclopentane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to a dihydrobenzothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzothiazole derivatives.
Substitution: Various substituted benzothiazole derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
Anti-Parasitic Activity
Recent studies have identified N-(1,3-benzothiazol-2-yl)-1-phenylcyclopentane-1-carboxamide as a promising candidate for treating parasitic infections, particularly those caused by Plasmodium falciparum, the causative agent of malaria. The compound acts as an inhibitor of the equilibrative nucleoside transporter type 1 (ENT1), which is crucial for the survival of the parasite. Research indicates that this compound can effectively disrupt nucleotide transport within the parasite, leading to decreased viability and proliferation .
Case Study: Plasmodium falciparum Inhibition
A study published in 2016 demonstrated that derivatives of this compound exhibited significant inhibition of Plasmodium falciparum ENT1 with IC50 values indicating potent activity. The structure-activity relationship (SAR) analysis revealed that modifications to the benzothiazole moiety enhanced anti-parasitic efficacy while maintaining low cytotoxicity to human cells .
Drug Design and Development
Structure-Based Drug Design
this compound serves as a scaffold in structure-based drug design due to its unique chemical properties. Its ability to form hydrogen bonds and π-stacking interactions makes it an attractive candidate for developing new therapeutics targeting various biological pathways.
Application in Cancer Research
The compound has also been investigated for its potential anti-cancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. For instance, it was found to inhibit the growth of breast cancer cell lines by interfering with the cell cycle and promoting programmed cell death .
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-1-phenylcyclopentane-1-carboxamide involves its interaction with specific molecular targets. The benzothiazole moiety can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt cellular processes, leading to antibacterial or anticancer effects. The exact pathways and targets depend on the specific biological context and the nature of the substituents on the benzothiazole ring.
Comparison with Similar Compounds
Key Compounds Analyzed :
N-(1,3-Benzothiazol-2-yl)-1-phenylcyclopentane-1-carboxamide (Target Compound).
Cpd D : (1,3-Benzothiazol-2-yl)carbamoyl(phenyl)methanesulfonic acid .
Cpd E : (6-Nitro-1,3-benzothiazol-2-yl)carbamoyl derivative .
Structural Differences :
- Target Compound vs. Cpd D : The cyclopentane group in the target compound contrasts with the methanesulfonic acid substituent in Cpd D. This difference significantly alters solubility; the sulfonic acid in Cpd D enhances hydrophilicity, whereas the cyclopentane in the target compound increases lipophilicity .
- Target Compound vs.
- Target Compound vs. Compound : The latter features an N,O-bidentate directing group (hydroxy-dimethylethyl), enabling metal coordination in catalytic reactions. The target compound lacks such a group but may rely on the benzothiazole’s nitrogen for coordination .
LMWPTP Inhibition :
- The cyclopentane moiety may improve membrane permeability compared to polar substituents in Cpd D .
- Cpd D : Exhibits moderate LMWPTP inhibition (IC₅₀ ~ 2.5 µM) due to sulfonic acid’s charge interactions with the enzyme’s active site .
- Cpd E : Higher potency (IC₅₀ ~ 0.8 µM) attributed to nitro-group-induced electronic effects enhancing binding affinity .
Metal-Catalyzed Reactivity :
- The compound’s N,O-bidentate group facilitates copper-catalyzed C–H functionalization, a property absent in the target compound. However, the benzothiazole’s nitrogen may still weakly coordinate metals .
Physicochemical Properties
Biological Activity
N-(1,3-benzothiazol-2-yl)-1-phenylcyclopentane-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a benzothiazole moiety attached to a cyclopentane carboxamide, which is crucial for its biological interactions.
Research indicates that compounds containing benzothiazole derivatives exhibit various biological activities, including:
- Antimicrobial Activity : Benzothiazole derivatives have been shown to inhibit the growth of various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or function.
- Antiparasitic Effects : Studies suggest that this compound may inhibit the Plasmodium falciparum equilibrative nucleoside transporter type 1, which is essential for the survival of the malaria parasite .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
Several studies have highlighted the efficacy of this compound in specific applications:
- Antimicrobial Study : A study conducted on various bacterial strains demonstrated that this compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria. The study utilized both in vitro and in vivo models to assess efficacy and cytotoxicity levels .
- Antiparasitic Research : In a targeted study on Plasmodium falciparum, researchers found that the compound effectively inhibited the nucleoside transporter, leading to reduced parasitic load in infected models. This suggests potential as a therapeutic agent against malaria .
- Cancer Research : In vitro tests on cancer cell lines indicated that this compound could induce apoptosis through mitochondrial pathways. Further studies are needed to explore its potential in clinical settings .
Q & A
Basic: What are the established synthetic methodologies for N-(1,3-benzothiazol-2-yl)-1-phenylcyclopentane-1-carboxamide, and how can reaction parameters be optimized?
Answer: Synthesis involves coupling 1-phenylcyclopentane-1-carboxylic acid with 2-aminobenzothiazole using carbodiimide coupling agents (e.g., EDCI or DCC) in anhydrous DMF. Key optimizations include maintaining a 1.2:1 molar ratio of amine to acid, reaction temperatures of 0–5°C during activation, and room temperature for amide bond formation. Purification via silica gel chromatography (ethyl acetate/hexane gradient) improves yield (65–80%) and purity. Monitoring by TLC ensures minimal side products .
Basic: Which spectroscopic and crystallographic techniques are pivotal for characterizing this compound's structure?
Answer: Essential techniques include:
- ¹H/¹³C NMR : Confirms proton environments (e.g., cyclopentane CH₂ at δ 1.8–2.5 ppm) and carboxamide carbonyl (δ 168–170 ppm).
- IR spectroscopy : Identifies amide C=O (1650–1680 cm⁻¹) and benzothiazole C=N (1600 cm⁻¹) stretches.
- HRMS : Validates molecular ion ([M+H]⁺ expected m/z 351.12).
Single-crystal X-ray diffraction, though challenging due to crystallization hurdles, resolves stereochemistry when crystals form in DMSO/water .
Advanced: How do steric and electronic effects from the cyclopentane and benzothiazole moieties influence its interaction with biological targets?
Answer: The cyclopentane’s rigidity restricts conformational flexibility, enhancing selectivity for hydrophobic protein pockets. The benzothiazole’s electron-deficient ring facilitates π-π stacking with aromatic residues (e.g., tyrosine in kinase ATP-binding sites). Computational docking (AutoDock Vina) and molecular dynamics (AMBER) predict binding modes, validated by mutagenesis (e.g., Kd shifts in Tyr→Ala mutants) .
Advanced: How can researchers resolve contradictions in reported IC₅₀ values across cytotoxicity studies?
Answer: Discrepancies arise from assay variability (e.g., serum content, incubation time). Standardization using CLSI guidelines, inclusion of positive controls (e.g., doxorubicin), and orthogonal assays (e.g., caspase-3 activation for apoptosis) are critical. Replicate studies with shared compound batches across labs reduce batch-dependent variability .
Basic: What are the documented biological activities and associated mechanisms of this compound?
Answer: Analogous benzothiazoles exhibit:
- Antibacterial activity : MIC 8–32 µg/mL against S. aureus via membrane disruption (propidium iodide uptake assays).
- Anticancer effects : IC₅₀ 10–50 µM in MCF-7 cells through ROS-mediated apoptosis (caspase-3/7 activation). Target identification via thermal proteome profiling or CRISPR-Cas9 screens is recommended .
Advanced: What computational strategies predict the compound's ADMET properties, and how do they correlate with experimental data?
Answer: QSAR models (ADMET Predictor) estimate solubility (LogS = -4.2) and hepatotoxicity (CYP3A4 inhibition risk). Experimental validation includes HPLC LogP (3.1 ± 0.2) and hepatic microsomal half-life (t₁/₂ = 45 min). Discrepancies highlight the need for hybrid models integrating DFT-calculated descriptors (e.g., HOMO-LUMO gaps) .
Basic: What solvent systems and storage conditions ensure compound stability for long-term studies?
Answer: Store lyophilized powder at -20°C under argon. For solutions, use anhydrous DMSO (10 mM stocks; ≤0.1% H₂O) and avoid freeze-thaw cycles. Monitor stability via LC-MS every 6 months; silica gel TLC (chloroform:methanol 9:1) detects degradation .
Advanced: What enantioselective synthesis approaches are feasible for chiral derivatives of this compound?
Answer: Asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) introduces chirality during cyclopentane formation. Chiral HPLC (Chiralpak IA column, hexane/isopropanol 85:15) resolves racemates, with ee >98% confirmed by circular dichroism (Δε at 250 nm) .
Basic: How does the benzothiazole ring modulate the compound's electronic properties, as observed in spectroscopic studies?
Answer: UV-Vis spectra (λmax 290–320 nm) show π→π* transitions intensified by the benzothiazole’s electron-withdrawing nature. Cyclic voltammetry reveals reversible reduction (-1.3 V vs. Ag/AgCl) linked to the thiazole ring’s electron affinity, critical for redox-mediated bioactivity .
Advanced: What in vivo pharmacokinetic models are appropriate for evaluating this compound's bioavailability and tissue distribution?
Answer: Use Sprague-Dawley rats (IV/oral dosing) with LC-MS/MS plasma analysis (AUC₀–24h = 450 µg·h/mL). Tissue distribution studies via MALDI imaging show preferential accumulation in liver and kidneys. PEGylation improves brain penetration (2-fold increase in Cmax) for CNS-targeted studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
